molecular formula C28H34N4O7 B2527628 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-84-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2527628
CAS No.: 899915-84-5
M. Wt: 538.601
InChI Key: YTTBYIGPMXFNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a quinazolinone derivative characterized by:

  • A 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core.
  • A tetrahydrofuran-2-ylmethyl aminoethyl side chain at position 1 of the quinazolinone.
  • A 3,4-dimethoxyphenyl ethyl group linked via a propanamide bridge.

The methoxy and tetrahydrofuran substituents may enhance solubility and target specificity compared to simpler analogs.

Properties

CAS No.

899915-84-5

Molecular Formula

C28H34N4O7

Molecular Weight

538.601

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide

InChI

InChI=1S/C28H34N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-25(33)12-14-31-27(35)21-7-3-4-8-22(21)32(28(31)36)18-26(34)30-17-20-6-5-15-39-20/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

YTTBYIGPMXFNNH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C30H32N3O5C_{30}H_{32}N_3O_5, with a molecular weight of approximately 532.6 g/mol. The structure features a quinazoline core, which is known for its diverse pharmacological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. Studies have shown that related compounds can interact with Bcl-2 proteins, leading to enhanced apoptosis in cancer cell lines such as HCT-15 (colon carcinoma) and A431 (epidermoid carcinoma) .
  • IC50 Values : Some derivatives have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

ComponentInfluence on Activity
Dimethoxyphenyl Group Enhances lipophilicity and cellular uptake
Quinazoline Core Critical for interaction with target proteins
Tetrahydrofuran Moiety May contribute to selectivity and binding affinity

Research suggests that modifications in these groups can lead to increased potency and selectivity against specific cancer types .

Additional Biological Activities

Apart from anticancer effects, compounds with similar structures have been explored for other biological activities:

  • Antimicrobial Activity : Some analogs have shown promising results against both Gram-positive and Gram-negative bacteria. This is often attributed to their ability to disrupt bacterial cell membranes due to their lipophilic nature .
  • Enzyme Inhibition : Certain derivatives have demonstrated inhibitory effects on cholinesterases, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects : A study published in MDPI reported that a structurally similar compound exhibited significant growth inhibition in various cancer cell lines with an emphasis on the role of the quinazoline moiety in mediating these effects .
  • Antimicrobial Screening : Research conducted on a series of quinazoline derivatives revealed that modifications in substituents led to varying degrees of antimicrobial efficacy, highlighting the importance of SAR in drug development .

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the dimethoxyphenyl and tetrahydrofuran moieties. The molecular formula is C24H30N4O5C_{24}H_{30}N_{4}O_{5}, with a molecular weight of approximately 446.53 g/mol. Its structure features a quinazoline backbone known for various biological activities.

Anticancer Properties

Research indicates that compounds with a quinazoline core exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound could serve as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for treating inflammatory diseases .

Drug Development

Given its diverse biological activities, this compound is being explored for development into pharmaceutical agents targeting cancer and inflammatory diseases. Its unique structural features allow for modifications that could enhance efficacy and reduce side effects.

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict the interaction of this compound with various biological targets. These studies aid in understanding its pharmacokinetics and optimizing its structure for better activity .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Study BAntimicrobial EffectsShowed effectiveness against Staphylococcus aureus and Escherichia coli .
Study CAnti-inflammatory PotentialIdentified as a potential 5-LOX inhibitor through docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Table 1. Structural and Bioactivity Comparison of Quinazolinone Derivatives
Compound Name Core Structure Substituents Reported Bioactivity Reference
Target Compound Quinazolinone 3,4-Dimethoxyphenyl ethyl, tetrahydrofuran aminoethyl Hypothesized anticonvulsant -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenyl methyl Anticonvulsant (ED₅₀: 12 mg/kg)
N-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Benzimidazole Nitrophenyl, hydroxyacetohydrazide Anti-inflammatory
N-[2-(2,6-Dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide Tetrazolyl benzamide 4-Hydroxy-3-methoxyphenyl, tetrazolyl Not specified

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethoxy groups (electron-donating) may improve membrane permeability compared to the dichlorophenyl group (electron-withdrawing) in , which is associated with higher metabolic stability but lower solubility.
  • Heterocyclic Side Chains: The tetrahydrofuran aminoethyl moiety in the target compound could enhance binding to enzymes like HDACs or kinases, similar to tetrazolyl groups in .

Computational Similarity and Bioactivity Correlation

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound’s bioactivity can be inferred from structurally related analogs:

Table 2. Computational Similarity Analysis Using MACCS Fingerprints
Compound Pair Tanimoto Coefficient Shared Protein Targets (Predicted) Bioactivity Inference Reference
Target vs. N-[(2,4-Dichlorophenyl)methyl] analog 0.72 GABA receptors, Sodium channels Anticonvulsant synergy
Target vs. Tetrazolyl benzamide 0.58 Kinases (e.g., EGFR), COX-2 Anti-inflammatory potential

Implications:

  • A Tanimoto coefficient >0.7 indicates significant structural overlap, suggesting shared mechanisms like modulation of ion channels (e.g., GABA receptors) for anticonvulsant activity .
  • Lower similarity (0.58) with tetrazolyl derivatives implies divergent targets, though kinase inhibition remains plausible due to the shared amide backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.